molecular formula C18H21NO3 B1609834 Thebainone CAS No. 467-98-1

Thebainone

Cat. No. B1609834
CAS RN: 467-98-1
M. Wt: 299.4 g/mol
InChI Key: SLJDAVMWFVYEFI-IYOUNJFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thebainone is a natural product found in Papaver somniferum with data available.

Scientific Research Applications

Neuropharmacological Effects

Thebainone, along with related compounds morphine and morphinone, has been studied for its effects on brain electrical activity and behavior in animals. Low doses of these substances tend to be depressant, causing initial changes in cortical and reticular formation EEG leads, while high doses can be convulsant. This research provides insights into the neuropharmacological effects and potential therapeutic applications of thebainone and related compounds (Navarro & Elliott, 1971).

Synthesis and Chemical Analysis

A novel approach to synthesizing morphine alkaloids, including thebainone, has been explored. This research contributes to the understanding of thebainone's chemical structure and offers new methodologies for its synthesis, which could be significant for medicinal chemistry and drug development (Tius & Kerr, 1992).

Opioid System Interaction

Studies have investigated the interaction of thebainone and its enantiomers with the opioid system. This research is crucial for understanding the specific opioid receptor activities of thebainone, which can influence the development of new analgesics and treatments for pain management (Aceto, Harris, Abood, & Rice, 1999).

Biological Activity in Alkaloids

Research has been conducted on the biological activity of various alkaloids, including thebaine, in Papaver bracteatum Lindl. This study provides information on the different classes of alkaloids found in the genus Papaver and their potential therapeutic applications (Kettenes-van den Bosch, Salemink, & Khan, 1981).

Pharmacology and Effects on Animals

The pharmacological effects of thebaine have been evaluated in various animal models, contributing to the understanding of its potential as a drug or a lead compound for drug development. These studies provide insights into the possible therapeutic uses of thebainone and its derivatives in medicine (Gilbert & Martin, 1978).

properties

CAS RN

467-98-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1

InChI Key

SLJDAVMWFVYEFI-IYOUNJFTSA-N

Isomeric SMILES

CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O

SMILES

CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O

Canonical SMILES

CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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